Tyvelose

Description

see also records for paratose & colitose; RN given refers to (D)-isome

Structure

3D Structure

Properties

IUPAC Name |

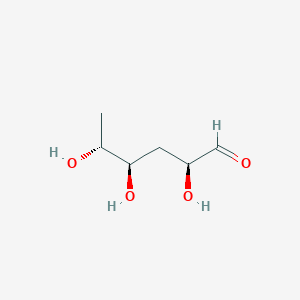

(2S,4S,5R)-2,4,5-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTQICZXQYZQNE-SRQIZXRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C[C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954006 | |

| Record name | 3,6-Dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5658-12-8, 32142-24-8 | |

| Record name | Tyvelose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5658-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascarylose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032142248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of Tyvelose: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tyvelose, a 3,6-dideoxy-D-arabino-hexose, is a rare sugar of significant biological importance, primarily found as a key antigenic determinant in the lipopolysaccharide (LPS) of various Gram-negative bacteria and as a component of glycoproteins in certain parasites. Its presence on the cell surface of pathogens such as Salmonella enterica and Yersinia pseudotuberculosis makes it a critical factor in host-pathogen interactions, immune recognition, and the development of protective immunity. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its role in bacterial virulence, its immunogenicity, and its biosynthetic pathway. The document includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a valuable resource for researchers in microbiology, immunology, and drug development.

Introduction to this compound

This compound is a monosaccharide characterized by the absence of hydroxyl groups at the C-3 and C-6 positions of the hexose (B10828440) ring. This structural feature contributes to its hydrophobicity and its role as a potent immunogen.

Chemical Structure: 3,6-dideoxy-D-arabino-hexose

This compound is a constituent of the O-antigen, the outermost portion of the lipopolysaccharide (LPS) in many Gram-negative bacteria. The O-antigen is a major surface antigen and a primary determinant of serological specificity. In Salmonella enterica, for instance, the presence of this compound is characteristic of serogroup D (e.g., S. Typhi, S. Enteritidis), conferring the O:9 specificity[1]. Beyond bacteria, this compound is also found in the larval glycoproteins of the parasitic nematode Trichinella spiralis, where it is an immunodominant epitope[2][3].

Role of this compound in Bacterial Pathogenesis

The presence of this compound on the bacterial cell surface plays a multifaceted role in virulence and host interaction.

Contribution to O-Antigen Structure and Function

The O-antigen, with its repeating oligosaccharide units, forms a protective barrier on the bacterial surface. This layer contributes to:

-

Serum Resistance: The hydrophilic O-antigen chains can prevent the complement membrane attack complex (MAC) from inserting into the bacterial outer membrane, thus conferring resistance to serum-mediated lysis.

-

Phagocytosis Evasion: The O-antigen can sterically hinder the interaction of bacteria with phagocytic cells.

-

Adherence and Colonization: O-antigen structure can influence bacterial adhesion to host cells, a critical step in colonization and infection.

While the overall O-antigen structure is crucial, the specific contribution of this compound to these functions is an area of active research.

Virulence Factor in Yersinia pseudotuberculosis

In Yersinia pseudotuberculosis, the O-antigen is a recognized virulence factor[4][5]. Different serotypes of Y. pseudotuberculosis possess distinct O-antigen structures, with some containing this compound[6][7]. The O-antigen is implicated in resistance to phagocytosis and complement-mediated killing. While direct quantitative data isolating the specific contribution of the this compound moiety to the virulence of Y. pseudotuberculosis is limited, the importance of the complete O-antigen structure in pathogenesis is well-established.

Immunological Significance of this compound

This compound is a potent immunogen, eliciting strong and specific antibody responses in the host.

Immunodominant Epitope

The terminal this compound residue in the O-antigen of Salmonella and the glycans of T. spiralis is often the immunodominant component, meaning it is the primary target of the host antibody response[2][8]. This high immunogenicity makes this compound a key target for diagnostic assays and vaccine development.

Protective Immunity

Antibodies directed against this compound-containing antigens can be protective. In T. spiralis infections, monoclonal antibodies specific for this compound-capped glycans have been shown to interfere with larval invasion of intestinal epithelial cells[9]. In the context of Salmonella infections, anti-O-antigen antibodies, which would include anti-tyvelose antibodies in relevant serovars, are known to contribute to protective immunity.

Quantitative Data

Table 1: Prevalence of this compound-Containing Salmonella Serovars (Serogroup O:9)

| Region | Pooled Prevalence of Serogroup O:9 (95% CI) | Reference |

| Africa | 40.1% (32.8–46.9%) | [10] |

| Americas | 23.2% (13.9–33.2%) | [10] |

| Asia | 38.5% (22.7–50.6%) | [10] |

| Europe | 67.6% (54.3–74.9%) | [10] |

| Global | 45.5% (37.0%–49.1%) | [3] |

Data from a meta-analysis of non-typhoidal Salmonella enterica isolates from normally sterile sites.

Table 2: Kinetic Parameters of Enzymes in the this compound Biosynthesis Pathway

| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference |

| CDP-D-glucose 4,6-dehydratase | Yersinia pseudotuberculosis | CDP-D-glucose | - | - | [6] |

| CDP-D-glucose 4,6-dehydratase | Salmonella enterica | dTDP-D-glucose | 32 | 0.335 (µmol min-1 mg-1) | [11] |

| CDP-paratose synthase | Salmonella Typhi | NADPH | 26 ± 8 | - | [8] |

| CDP-tyvelose 2-epimerase | Thermodesulfatator atlanticus | CDP-D-glucose | - | ~1.0 | [1][2][11] |

Note: Direct kinetic data for all enzymes specifically from this compound-producing organisms is not uniformly available in the literature. The data presented is from homologous enzymes or related pathways where available.

Biosynthesis of this compound

The biosynthesis of CDP-D-tyvelose is a multi-step enzymatic pathway that begins with the precursor CDP-D-glucose. The pathway involves a series of oxidation, reduction, and epimerization reactions.

Caption: The enzymatic pathway for the biosynthesis of CDP-D-tyvelose.

Experimental Protocols

Isolation and Purification of this compound-Containing O-Antigen from Salmonella

This protocol is adapted from established methods for O-antigen extraction and purification[8].

Materials:

-

Salmonella enterica serovar Typhi culture

-

1% Acetic acid

-

Centrifuge and appropriate tubes

-

Dialysis tubing (1 kDa MWCO)

-

Lyophilizer

-

Gel filtration chromatography system (e.g., Sephacryl S-300)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Bacterial Culture: Grow S. Typhi in a suitable liquid medium (e.g., Luria-Bertani broth) to late logarithmic phase.

-

Cell Harvest: Centrifuge the culture at 6,000 x g for 20 minutes to pellet the bacterial cells. Wash the pellet twice with sterile PBS.

-

Acid Hydrolysis: Resuspend the bacterial pellet in 1% acetic acid. Heat the suspension at 100°C for 2 hours to hydrolyze the lipopolysaccharide and release the O-antigen-core polysaccharide from Lipid A.

-

Centrifugation: Cool the suspension and centrifuge at 12,000 x g for 30 minutes to pellet the insoluble lipid A and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble O-antigen.

-

Dialysis: Dialyze the supernatant extensively against deionized water for 48-72 hours at 4°C using 1 kDa MWCO dialysis tubing to remove small molecules.

-

Lyophilization: Freeze-dry the dialyzed sample to obtain the crude O-antigen powder.

-

Gel Filtration Chromatography: Dissolve the crude O-antigen in PBS and apply it to a gel filtration column (e.g., Sephacryl S-300) equilibrated with PBS.

-

Fraction Collection and Analysis: Collect fractions and monitor for the presence of carbohydrates using a suitable assay (e.g., phenol-sulfuric acid assay). Pool the fractions containing the high molecular weight O-antigen.

-

Final Dialysis and Lyophilization: Dialyze the pooled fractions against deionized water and lyophilize to obtain the purified O-antigen.

Opsonophagocytic Killing (OPK) Assay for this compound-Specific Antibodies

This protocol is a generalized opsonophagocytic killing assay that can be adapted to assess the functional activity of this compound-specific antibodies[1][11].

Materials:

-

Target bacteria (Salmonella enterica serovar expressing this compound)

-

This compound-specific monoclonal or polyclonal antibodies

-

Heat-inactivated test serum

-

Complement source (e.g., baby rabbit serum)

-

Phagocytic cells (e.g., differentiated HL-60 cells or primary human neutrophils)

-

Appropriate cell culture and bacterial growth media

-

96-well microtiter plates

-

Colony counter

Procedure:

-

Preparation of Bacteria: Grow the target Salmonella strain to mid-log phase, wash, and resuspend in assay buffer to a standardized concentration.

-

Assay Setup: In a 96-well plate, combine the following in each well:

-

Test antibodies (serial dilutions of this compound-specific antibodies or patient serum).

-

Target bacteria.

-

Complement source.

-

-

Opsonization: Incubate the plate at 37°C with shaking for 30 minutes to allow antibodies to bind to the bacteria and activate complement.

-

Addition of Phagocytes: Add a standardized number of phagocytic cells to each well.

-

Phagocytosis: Incubate the plate at 37°C with shaking for 45-60 minutes to allow phagocytosis to occur.

-

Plating and Incubation: Take an aliquot from each well, perform serial dilutions, and plate on appropriate agar (B569324) plates. Incubate the plates overnight at 37°C.

-

Colony Counting: Count the number of colony-forming units (CFU) on each plate.

-

Data Analysis: Calculate the percentage of bacterial killing by comparing the CFU counts in the presence of antibodies and complement to control wells (e.g., bacteria with complement but no antibody).

Signaling and Recognition

The recognition of bacterial surface components by the innate immune system is a critical first step in mounting an immune response. Pathogen-Associated Molecular Patterns (PAMPs), such as LPS, are recognized by Pattern Recognition Receptors (PRRs), including Toll-like receptors (TLRs)[9][12][13]. While the lipid A portion of LPS is a well-known ligand for TLR4, the role of specific O-antigen structures like this compound in direct PRR engagement is less clear. However, the O-antigen can modulate TLR4 recognition of lipid A and is a primary target for adaptive immunity.

Caption: Generalized TLR4 signaling pathway initiated by LPS recognition.

Experimental and Logical Workflows

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound stands out as a biologically significant rare sugar due to its pivotal role as an immunodominant antigen on the surface of major human pathogens. Its biosynthesis and presentation on the bacterial cell surface are key to understanding host-pathogen interactions and for the rational design of novel vaccines and diagnostics.

Future research should focus on:

-

Quantitative Virulence Studies: Elucidating the precise quantitative contribution of this compound to the virulence of pathogens like Yersinia pseudotuberculosis through the use of isogenic mutants.

-

Receptor Interactions: Identifying specific host receptors that may directly or indirectly interact with this compound-containing glycans and delineating the downstream signaling pathways.

-

Therapeutic Targeting: Exploring the enzymes of the this compound biosynthetic pathway as potential targets for novel antimicrobial agents.

-

Vaccine Optimization: Leveraging the immunogenicity of this compound in the development of glycoconjugate vaccines against Salmonella and other pathogens.

This technical guide provides a solid foundation for researchers and professionals engaged in these and related areas of study. The continued investigation into the biological significance of this compound holds great promise for advancing our ability to combat infectious diseases.

References

- 1. Opsonophagocytic Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. vaccine.uab.edu [vaccine.uab.edu]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Studies on the roles of rffG and rfbB encoding dTDP-glucose 4,6- dehydratase in Salmonella Typhimurium [etd.iisc.ac.in]

- 5. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Mechanistic studies of the biosynthesis of paratose: purification and characterization of CDP-paratose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toll-like receptors in immunity and inflammatory diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunochemistry of Salmonella O-antigens. Specificity and cross-reactivity of factor O9 serum and of antibodies against this compound (Formula: see text) mannose coupled to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toll-like Receptors in the Vascular System: Sensing the Dangers Within - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toll-Like Receptors in Various Pathologies [imrpress.com]

Unveiling the Architecture of Tyvelose: A Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose, a 3,6-dideoxy-D-arabino-hexopyranose, is a biologically significant monosaccharide found as a key component of the O-antigen in the lipopolysaccharide of various pathogenic bacteria, including certain serotypes of Salmonella. Its unique structure and presence on the bacterial cell surface make it an important antigenic determinant and a potential target for the development of novel diagnostics, vaccines, and antimicrobial agents. A thorough understanding of its structure and stereochemistry is paramount for these endeavors. This technical guide provides an in-depth overview of the elucidation of the structure and stereochemistry of this compound, detailing the experimental protocols and data interpretation that form the foundation of our current knowledge.

Fundamental Structure of this compound

This compound is a dideoxyhexose, meaning it is a six-carbon sugar that lacks two hydroxyl groups compared to its parent hexose. Its systematic name, 3,6-dideoxy-D-arabino-hexopyranose, precisely defines its structure:

-

3,6-dideoxy: The hydroxyl groups at positions C-3 and C-6 are replaced by hydrogen atoms.

-

D-arabino-hexopyranose: This denotes the stereochemistry of the chiral centers. The "D" configuration indicates the stereochemistry at C-5 is the same as in D-glyceraldehyde. The "arabino" configuration specifies the relative stereochemistry of the hydroxyl groups at C-2 and C-4. In the pyranose form, the hydroxyl group at C-2 is in an axial orientation, while the hydroxyl group at C-4 is in an equatorial orientation in the most stable chair conformation.

The chemical formula of this compound is C₆H₁₂O₄, and its molecular weight is 148.16 g/mol .[1]

Experimental Elucidation of Structure and Stereochemistry

The determination of the intricate structure of a carbohydrate like this compound requires a combination of sophisticated analytical techniques. The following sections detail the key experimental workflows and the data obtained.

Isolation and Purification

The initial step in the structural elucidation of this compound from a biological source, such as bacterial lipopolysaccharide, involves its liberation and purification.

Experimental Protocol: Acid Hydrolysis of Lipopolysaccharide (LPS)

-

Hydrolysis: The purified LPS is subjected to mild acid hydrolysis to cleave the glycosidic linkages and release the constituent monosaccharides. A typical procedure involves heating the LPS sample in 0.1 M HCl at 100°C for 48 hours.

-

Neutralization: The hydrolysate is neutralized with a suitable base, such as sodium hydroxide (B78521) or an anion-exchange resin.

-

Purification: The released monosaccharides are separated and purified using chromatographic techniques. Paper chromatography or column chromatography (e.g., gel filtration or ion-exchange chromatography) can be employed.[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of modern carbohydrate structure determination.

NMR spectroscopy provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is typically employed.

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants.

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms.

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically those on adjacent carbons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, helping to establish the overall carbon skeleton and linkages.

-

Quantitative NMR Data for Methyl α-D-Tyvelopyranoside

The following table summarizes the ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for the methyl glycoside of this compound, which is often used for NMR analysis to simplify the anomeric region of the spectrum.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |

| 1 | 101.8 | 4.65 | d | J₁,₂ = 1.5 |

| 2 | 34.5 | 3.80 | m | |

| 3ax | 36.1 | 1.85 | ddd | J₂,₃ax = 4.0, J₃ax,₃eq = 13.0, J₃ax,₄ = 11.5 |

| 3eq | 2.15 | ddd | J₂,₃eq = 3.0, J₃ax,₃eq = 13.0, J₃eq,₄ = 4.5 | |

| 4 | 68.1 | 3.45 | m | |

| 5 | 67.9 | 3.95 | dq | J₄,₅ = 9.5, J₅,₆ = 6.0 |

| 6 | 17.8 | 1.25 | d | J₅,₆ = 6.0 |

| OCH₃ | 55.2 | 3.40 | s |

Data presented is a representative compilation from various sources and may vary slightly depending on experimental conditions.

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can reveal structural details. For carbohydrates, derivatization is often necessary to improve volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocol: GC-MS Analysis of Alditol Acetate (B1210297) Derivatives

-

Reduction: The purified monosaccharide is reduced with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to convert the aldehyde or ketone group to a primary alcohol, forming an alditol. This step eliminates the possibility of forming multiple anomeric peaks in the chromatogram.

-

Acetylation: The hydroxyl groups of the alditol are acetylated using a reagent such as acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or 1-methylimidazole). This derivatization increases the volatility of the sugar alcohol.

-

GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are separated by gas chromatography and detected by a mass spectrometer. The retention time and the mass spectrum of the derivative are compared to those of known standards.

Quantitative Mass Spectrometry Data for this compound Alditol Acetate

The electron ionization (EI) mass spectrum of the alditol acetate derivative of this compound exhibits characteristic fragmentation patterns.

| m/z | Relative Abundance (%) | Putative Fragment Ion |

| 43 | 100 | [CH₃CO]⁺ |

| 115 | 60 | [M - CH₃CO - CH₃COOH - CH₃COOH]⁺ |

| 129 | 45 | [M - CH₃CO - CH₃COOH]⁺ |

| 145 | 30 | [M - CH₃CO]⁺ |

| 187 | 25 | [M - CH₃CO - CH₃COOH]⁺ |

| 259 | 15 | [M - CH₃CO]⁺ |

| 317 | 5 | [M - CH₃]⁺ |

| 332 | <1 | [M]⁺• (Molecular Ion) |

Fragmentation data is illustrative and can be influenced by the specific GC-MS conditions.

Chemical Degradation Methods

Classical chemical degradation methods can provide valuable complementary information for structure elucidation, particularly for determining the positions of glycosidic linkages and the ring size.

Experimental Protocol: Methylation Analysis

-

Permethylation: All free hydroxyl groups of the sugar are converted to methyl ethers using a methylating agent like methyl iodide in the presence of a strong base (e.g., sodium hydride).

-

Hydrolysis: The permethylated sugar is hydrolyzed to cleave the glycosidic linkages, yielding partially methylated monosaccharides.

-

Reduction and Acetylation: The resulting partially methylated monosaccharides are converted to their corresponding partially methylated alditol acetates (PMAAs) as described in the GC-MS protocol.

-

Analysis: The PMAAs are analyzed by GC-MS. The positions of the methyl ethers indicate the original positions of the glycosidic linkages or ring involvement, while the positions of the acetyl groups correspond to the original free hydroxyl groups.

Experimental Protocol: Periodate (B1199274) Oxidation

-

Oxidation: The sugar is treated with sodium periodate (NaIO₄), which specifically cleaves the carbon-carbon bond between adjacent hydroxyl groups.

-

Analysis of Products: The consumption of periodate and the formation of formic acid and formaldehyde (B43269) are quantified. For a 3,6-dideoxyhexopyranoside like this compound, the expected outcome is the consumption of one mole of periodate and the production of one mole of acetaldehyde (B116499) and one mole of a four-carbon dialdehyde.

Biosynthesis of this compound

The biosynthesis of this compound in bacteria is a multi-step enzymatic pathway that starts from the activated nucleotide sugar, cytidine (B196190) diphosphate (B83284) (CDP)-D-glucose.

The key enzymatic steps are:

-

Dehydration: CDP-D-glucose is converted to CDP-4-keto-6-deoxy-D-glucose by the enzyme CDP-D-glucose 4,6-dehydratase (E₁).[3][4]

-

Epimerization: CDP-4-keto-6-deoxy-D-glucose is then epimerized at the C-2 position by CDP-paratose-2-epimerase to yield CDP-4-keto-3,6-dideoxy-D-glucose (an intermediate in the paratose pathway).

-

Reduction: The keto group at C-4 is reduced by an NADPH-dependent reductase (E₃) to a hydroxyl group, yielding CDP-tyvelose. The stereospecificity of this reduction determines the final arabino configuration.

Conclusion

The structural elucidation of this compound is a classic example of the power of combining chemical and spectroscopic techniques. Through a systematic approach involving isolation, derivatization, and analysis by NMR and mass spectrometry, the complete structure and stereochemistry of this important bacterial sugar have been unequivocally established. This detailed structural knowledge is fundamental for researchers in the fields of microbiology, immunology, and drug development, as it provides the basis for understanding its biological role and for designing new strategies to combat bacterial infections. The continued exploration of the biosynthesis and function of this compound and other rare sugars will undoubtedly open new avenues for therapeutic intervention.

References

The Discovery of Tyvelose: A Cornerstone of Bacterial O-Antigen Chemistry

For Immediate Release

A deep dive into the chemical intricacies of bacterial surfaces reveals the pivotal discovery of tyvelose, a unique 3,6-dideoxyhexose (B1251815), within the O-antigenic lipopolysaccharides (LPS) of various Gram-negative bacteria, most notably in the genus Salmonella. This in-depth technical guide serves researchers, scientists, and drug development professionals by providing a comprehensive overview of the discovery, characterization, and biosynthesis of this immunologically significant monosaccharide.

The initial identification of this compound as 3,6-dideoxy-D-arabino-hexose was a landmark achievement by Otto Westphal, Otto Lüderitz, and their colleagues in the late 1950s and early 1960s. Their pioneering work on the immunochemistry of Salmonella O-antigens laid the foundation for our current understanding of bacterial serological diversity. Through meticulous chemical degradation of LPS and subsequent analysis of the constituent monosaccharides, they isolated and characterized this novel sugar, which was found to be a key determinant of the serological specificity of several Salmonella serogroups, particularly serogroup D.

Core Data on this compound and O-Antigen Composition

Quantitative analysis of the monosaccharide composition of Salmonella O-antigens has been crucial in defining their structure. The molar ratios of constituent sugars vary between serovars, with this compound being a hallmark of serogroup D.

| Parameter | Value/Description | References |

| Systematic Name | 3,6-dideoxy-D-arabino-hexose | |

| Molar Mass | 148.16 g/mol | |

| Typical Location | O-antigen of Salmonella enterica serogroups D1, D2, and D3 | [1] |

| Immunological Role | Immunodominant sugar contributing to O9 specificity | [1] |

Table 1: Key Properties of this compound. This table summarizes the fundamental chemical and biological characteristics of this compound.

| Salmonella enterica Serovar | O-Antigen Structure (Repeating Unit) | This compound Molar Ratio | Other Monosaccharides (Molar Ratio) | References |

| Typhimurium (Group B) | [Abe(1→3)]Man(1→4)Rha(1→3)Gal(1→2) | 0 | Abe:Man:Rha:Gal (1:1:1:1) | [1] |

| Enteritidis (Group D1) | [Tyv(1→3)]Man(1→4)Rha(1→3)Gal(1→2) | 1 | Man:Rha:Gal (1:1:1) | [1] |

| Typhi (Group D1) | [Tyv(1→3)]Man(1→4)Rha(1→3)Gal(1→2) | 1 | Man:Rha:Gal (1:1:1) |

Table 2: Comparative Monosaccharide Composition of Selected Salmonella O-Antigens. This table highlights the presence of this compound in serogroup D and its absence in serogroup B, where it is replaced by abequose (Abe).

Experimental Protocols: From Isolation to Identification

The characterization of this compound relied on a series of meticulous experimental procedures. The following protocols are based on the classical methods employed during the era of its discovery.

Isolation of Lipopolysaccharide (LPS) by Hot Phenol-Water Extraction

This method remains a gold standard for the purification of LPS from Gram-negative bacteria.

Protocol:

-

Harvest bacterial cells from a large-scale culture by centrifugation.

-

Wash the cell pellet with pyrogen-free saline and resuspend in pyrogen-free water.

-

Heat the cell suspension to 68°C in a water bath.

-

Add an equal volume of pre-heated 90% phenol (B47542) to the cell suspension and stir vigorously for 30 minutes, maintaining the temperature at 68°C.

-

Cool the emulsion in an ice bath and centrifuge to separate the phases.

-

The aqueous phase (top layer) contains the LPS. Carefully aspirate and retain this layer.

-

Re-extract the phenol phase with an equal volume of pre-heated pyrogen-free water to maximize the yield.

-

Combine the aqueous phases and dialyze extensively against distilled water to remove phenol and other small molecules.

-

Lyophilize the dialyzed solution to obtain the purified LPS.

Acid Hydrolysis of LPS to Liberate Monosaccharides

Mild acid hydrolysis cleaves the glycosidic linkages of the O-antigen, releasing the constituent monosaccharides.

Protocol:

-

Dissolve the purified LPS in 1 M sulfuric acid.

-

Heat the solution in a sealed tube at 100°C for 4-6 hours.

-

Cool the hydrolysate and neutralize with barium carbonate.

-

Centrifuge to remove the barium sulfate (B86663) precipitate.

-

Filter the supernatant and concentrate it under reduced pressure.

Identification of this compound by Paper Chromatography

Paper chromatography was a key technique for separating and identifying sugars in the mid-20th century.

Protocol:

-

Spot the concentrated hydrolysate onto a line drawn on a sheet of Whatman No. 1 chromatography paper.

-

Apply standards of known sugars (e.g., glucose, rhamnose, and if available, 3,6-dideoxyhexose standards) alongside the sample.

-

Develop the chromatogram using a descending or ascending technique with a suitable solvent system, such as n-Butanol:Pyridine:Water (6:4:3 v/v/v) .

-

Allow the solvent to run for a sufficient time to achieve good separation.

-

Air-dry the chromatogram in a fume hood.

-

Visualize the sugar spots by spraying with a suitable reagent, such as aniline hydrogen phthalate , and heating at 100-105°C for 5-10 minutes.

-

Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front) and compare with the standards. 3,6-dideoxyhexoses exhibit significantly higher Rf values than hexoses and 6-deoxyhexoses due to their lower polarity.

Colorimetric Assay for 3,6-Dideoxyhexoses

The periodate-thiobarbituric acid assay is a sensitive method for the quantitative determination of 3,6-dideoxyhexoses.

Protocol:

-

To an aqueous solution of the sugar sample, add periodic acid solution and incubate at room temperature.

-

Add sodium arsenite solution to stop the periodate (B1199274) oxidation.

-

Add thiobarbituric acid solution and heat in a boiling water bath for 15 minutes. A characteristic pink color develops.

-

Cool the solution and measure the absorbance at 532 nm.

-

Quantify the amount of 3,6-dideoxyhexose by comparing the absorbance to a standard curve prepared with a known 3,6-dideoxyhexose.

Biosynthesis of CDP-Tyvelose

The biosynthesis of this compound proceeds via a multi-step enzymatic pathway starting from CDP-D-glucose.

Caption: Biosynthesis pathway of CDP-tyvelose from CDP-D-glucose.

Regulation of O-Antigen Chain Length

The length of the O-antigen polymer is not random but is controlled by a regulatory mechanism involving the Wzz proteins. In many Salmonella serovars, two Wzz proteins, Wzz(ST) and Wzz(fepE), regulate the assembly of long (L) and very long (VL) O-antigen chains, respectively.

Caption: Model for Wzz-mediated regulation of O-antigen chain length.

This comprehensive guide provides a foundational understanding of the discovery and significance of this compound in bacterial O-antigens. The detailed protocols and pathway diagrams serve as valuable resources for researchers in the fields of microbiology, immunology, and drug development, facilitating further exploration into the structure, function, and therapeutic potential of these complex bacterial polysaccharides.

References

A Technical Guide to the Natural Sources and Isolation of D-Tyvelose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-tyvelose (3,6-dideoxy-D-mannose) is a naturally occurring deoxy sugar and a significant component of the lipopolysaccharide (LPS) O-antigen in several species of Gram-negative bacteria. As an immunodominant sugar, it plays a crucial role in the serological specificity of these bacteria and their interactions with the host immune system. This technical guide provides a comprehensive overview of the primary natural sources of D-tyvelose, detailed methodologies for its isolation and purification, and an exploration of its biological significance. Quantitative data on the composition of D-tyvelose in various bacterial strains are presented, along with diagrams illustrating the biosynthetic pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in microbiology, immunology, and drug development who are interested in the study and application of this unique monosaccharide.

Natural Sources of D-Tyvelose

D-tyvelose is primarily found as a constituent of the O-specific polysaccharide (O-antigen) chain of lipopolysaccharides (LPS) in the outer membrane of certain Gram-negative bacteria. The presence and specific linkages of D-tyvelose contribute to the serological diversity of these pathogens.

Bacterial Species

The most well-documented sources of D-tyvelose are bacteria belonging to the family Enterobacteriaceae. Notable genera include:

-

Salmonella: Many serovars of Salmonella enterica contain D-tyvelose in their O-antigen. For instance, it is the immunodominant sugar in Salmonella enterica serovar Typhi (the causative agent of typhoid fever) and serovar Enteritidis, where it confers the O:9 specificity[1][2].

-

Yersinia: Several O-serotypes of Yersinia pseudotuberculosis have been shown to possess D-tyvelose in their O-antigen. Specifically, it has been identified in the O-antigens of serotypes O:4a and O:4b[3][4][5][6].

-

Citrobacter: Certain strains of Citrobacter freundii also incorporate 3-amino-3,6-dideoxyhexoses, and other dideoxy sugars in their O-antigens, indicating the presence of the necessary biosynthetic machinery for such sugars[7].

Quantitative Data on D-Tyvelose Content

The molar ratio of D-tyvelose within the O-antigen repeating unit can vary among different bacterial strains. The following table summarizes the composition of D-tyvelose and other constituent sugars in the O-antigen of selected bacteria.

| Bacterial Strain | Serotype/Serogroup | O-Antigen Repeating Unit Sugars | Molar Ratio of Tyvelose | Reference |

| Salmonella enterica serovar Enteritidis | O:9 | D-Mannose, L-Rhamnose, D-Galactose, D-Tyvelose | 1 | [1] |

| Salmonella enterica serovar Typhi | O:9 | D-Mannose, L-Rhamnose, D-Galactose, D-Tyvelose | 1 | [2] |

| Yersinia pseudotuberculosis | O:4a | D-Galactose, N-Acetyl-D-glucosamine, D-Tyvelose | 1 | [4] |

| Yersinia pseudotuberculosis | O:4b | 6-deoxy-D-manno-heptose, D-Galactose, N-Acetyl-D-glucosamine, D-Tyvelose | 1 | [3] |

Isolation and Purification of D-Tyvelose

The isolation of D-tyvelose is a multi-step process that begins with the extraction of lipopolysaccharide (LPS) from bacterial cells, followed by the hydrolysis of the O-antigen and subsequent chromatographic purification of the target monosaccharide.

Step 1: Extraction of Lipopolysaccharide (LPS)

A widely used method for the extraction of LPS from Gram-negative bacteria is the hot phenol-water method.

Experimental Protocol: Hot Phenol-Water LPS Extraction

-

Bacterial Culture and Harvest: Cultivate the desired bacterial strain in an appropriate liquid medium (e.g., Luria-Bertani broth) to the late logarithmic growth phase. Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes). Wash the cell pellet with sterile phosphate-buffered saline (PBS) and then with distilled water. Lyophilize the washed cells for storage or proceed directly to extraction.

-

Cell Lysis: Resuspend the bacterial pellet in distilled water.

-

Phenol (B47542) Extraction: Heat the cell suspension and an equal volume of 90% phenol separately to 65-70°C. Mix the two hot solutions and stir vigorously for 30 minutes while maintaining the temperature.

-

Phase Separation: Cool the mixture in an ice bath and then centrifuge (e.g., 3,000 x g for 30 minutes at 4°C) to separate the aqueous and phenol phases.

-

LPS Recovery: Carefully collect the upper aqueous phase, which contains the LPS. The phenol phase and the interface material contain proteins and lipids.

-

Purification of Crude LPS: Dialyze the aqueous phase extensively against distilled water for several days to remove residual phenol and other small molecules. After dialysis, treat the solution with DNase and RNase to remove contaminating nucleic acids, followed by treatment with Proteinase K to digest residual proteins. Lyophilize the purified LPS to obtain a dry powder.

Step 2: Hydrolysis of the O-Antigen

To release the constituent monosaccharides, including D-tyvelose, the purified LPS is subjected to mild acid hydrolysis. This procedure cleaves the acid-labile linkage between the O-antigen and the core oligosaccharide, as well as the glycosidic bonds within the polysaccharide chain.

Experimental Protocol: Mild Acid Hydrolysis of LPS

-

Hydrolysis Reaction: Dissolve the lyophilized LPS in 1% (v/v) acetic acid to a concentration of 10-20 mg/mL.

-

Incubation: Heat the solution in a sealed tube at 100°C for 1-2 hours.

-

Lipid A Removal: After hydrolysis, cool the solution. The insoluble lipid A will precipitate. Pellet the lipid A by centrifugation (e.g., 10,000 x g for 20 minutes).

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized O-antigen polysaccharide and its constituent monosaccharides.

Step 3: Purification of D-Tyvelose

The supernatant from the hydrolysis step is a complex mixture of monosaccharides. The purification of D-tyvelose from this mixture can be achieved through chromatographic techniques. A common approach involves ion-exchange chromatography, which separates sugars based on their ability to form charged complexes with borate (B1201080) ions.

Experimental Protocol: Borate Complex Anion-Exchange Chromatography

-

Column Preparation: Pack a chromatography column with a strong-base anion-exchange resin (e.g., Dowex 1-X8) and equilibrate it with a borate buffer at a slightly alkaline pH (e.g., pH 8.0). Sugars in the hydrolysate form negatively charged complexes with borate ions, allowing them to bind to the anion-exchange resin[8][9][10].

-

Sample Loading: Apply the concentrated hydrolysate supernatant to the top of the column.

-

Elution: Elute the bound sugars with a gradient of increasing borate concentration or by changing the pH of the buffer. The elution profile will depend on the stability of the borate complex formed by each sugar. 3,6-dideoxyhexoses like this compound form weaker complexes and are expected to elute earlier than other hexoses.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of D-tyvelose. This can be done using techniques such as paper chromatography or by derivatization to alditol acetates followed by gas-liquid chromatography (GLC).

-

Borate Removal: Pool the fractions containing D-tyvelose. To remove the borate, repeated evaporation with methanol (B129727) is an effective method.

-

Final Purification: The resulting D-tyvelose can be further purified by crystallization.

Biosynthesis and Biological Role

Biosynthesis of D-Tyvelose

The biosynthesis of D-tyvelose is a multi-enzyme pathway that starts from the precursor CDP-D-glucose. This pathway is well-characterized in Salmonella and Yersinia species.

-

CDP-D-glucose-4,6-dehydratase (E1): The pathway begins with the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. This reaction is catalyzed by CDP-D-glucose-4,6-dehydratase.

-

CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (E2): The intermediate is then converted to CDP-4-keto-3,6-dideoxy-D-glucose by the enzyme CDP-4-keto-6-deoxy-D-glucose-3-dehydrase.

-

CDP-4-keto-3,6-dideoxy-D-glucose epimerase/reductase (E3): The final step involves the epimerization at C-5 and reduction at C-4, catalyzed by a single enzyme, to yield the final product, CDP-D-tyvelose.

Biological Role and Signaling

The primary biological role of D-tyvelose is as a key antigenic determinant on the surface of Gram-negative bacteria. The O-antigen, with its terminal D-tyvelose residues, is a major target for the host's adaptive immune response, leading to the production of specific antibodies.

It is important to note that while the lipopolysaccharide molecule as a whole is a potent activator of the innate immune system, this activity is primarily attributed to its lipid A moiety, which is recognized by the Toll-like receptor 4 (TLR4) complex. There is currently limited evidence to suggest that D-tyvelose itself directly initiates a signaling cascade in host cells. Instead, its role appears to be that of a hapten —a small molecule that can elicit an immune response only when attached to a large carrier, such as the core polysaccharide and lipid A of LPS or a protein[11][12][13][14][15][16]. Antibodies raised against D-tyvelose can play a role in opsonization and complement-mediated killing of bacteria.

In the context of the parasitic nematode Trichinella spiralis, this compound is an immunodominant part of a major larval glycoprotein (B1211001) antigen. While antibodies are raised against this compound during infection, immunization with a this compound-BSA conjugate alone does not confer protective immunity, further supporting its role as a hapten in this system[11][12].

Conclusion

D-tyvelose is a significant 3,6-dideoxyhexose (B1251815) found in the O-antigens of several important Gram-negative bacteria. Its isolation from natural sources, while a multi-step process, is achievable through established biochemical techniques. Understanding the natural distribution, biosynthesis, and methods for purification of D-tyvelose is crucial for research into bacterial pathogenesis, vaccine development, and the synthesis of novel carbohydrate-based therapeutics. While its direct role in cell signaling is not established, its function as a key immunodominant hapten makes it a molecule of continued interest in the fields of immunology and drug discovery.

References

- 1. Salmonella Produces an O-Antigen Capsule Regulated by AgfD and Important for Environmental Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-Antigen decorations in Salmonella enterica play a key role in eliciting functional immune responses against heterologous serovars in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the O-antigen of Yersinia pseudotuberculosis O:4b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the O-antigen of Yersinia pseudotuberculosis O:4a revised - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of 3-Amino-3,6-Dideoxyhexoses in Salmonella and Related Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for Separating Sugars : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. The immune response against hapten-autologous protein conjugates in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gamma delta T cells recognize haptens and mount a hapten-specific response | eLife [elifesciences.org]

- 15. Immunostimulatory activity of haptenated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

The Tyvelose Biosynthesis Pathway in Salmonella enterica: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Salmonella enterica, a Gram-negative bacterium, is a significant human and animal pathogen responsible for a wide range of diseases, from gastroenteritis to life-threatening typhoid fever. A key feature of its pathogenicity is the O-antigen, the outermost component of the lipopolysaccharide (LPS) that coats the bacterial surface. The O-antigen is a highly variable polysaccharide chain that plays a crucial role in the interaction with the host immune system, acting as a primary antigenic determinant. In several Salmonella serovars, such as S. enterica serovar Typhi (the causative agent of typhoid fever), the O-antigen contains the unique 3,6-dideoxyhexose, tyvelose. The biosynthesis of this sugar is a specialized metabolic pathway, and its components represent potential targets for the development of novel antibacterial agents.

This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Salmonella enterica, focusing on the core enzymatic steps, genetic determinants, and available quantitative data. It is intended for researchers, scientists, and drug development professionals interested in understanding and targeting this critical aspect of Salmonella pathogenesis.

The Core Biosynthetic Pathway

The biosynthesis of CDP-tyvelose in Salmonella enterica is a four-step enzymatic pathway that begins with the precursor CDP-D-glucose. The genes encoding the enzymes for this pathway are typically found in the rfb gene cluster, which is responsible for O-antigen biosynthesis.[1][2][3][4]

The four key enzymes and the reactions they catalyze are:

-

CDP-D-glucose 4,6-dehydratase (RfbG) : This enzyme initiates the pathway by converting CDP-D-glucose into CDP-4-keto-6-deoxy-D-glucose.[5][6] This is an NAD⁺-dependent intramolecular oxidation-reduction reaction.[7][8]

-

CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase (RfbF) : This enzyme, also known as CDP-4-dehydro-6-deoxyglucose reductase, catalyzes the deoxygenation at the C-3 position, producing CDP-4-dehydro-3,6-dideoxy-D-glucose.[9]

-

CDP-paratose synthase (RfbS) : This enzyme reduces the keto group at the C-4 position of CDP-4-dehydro-3,6-dideoxy-D-glucose to produce CDP-paratose.[5][10][11] This reaction is NADPH-dependent.[10]

-

CDP-tyvelose 2-epimerase (RfbE) : The final step in the pathway is the epimerization of CDP-paratose at the C-2 position to form CDP-tyvelose, the activated sugar nucleotide ready for incorporation into the O-antigen.[5][12]

The overall pathway can be visualized as follows:

Quantitative Data

| Enzyme | Gene | Organism | Substrate | Km | Vmax | kcat | Kia (NADPH) | Reference |

| CDP-paratose synthase | rfbS | Salmonella typhi | NADPH | 26 ± 8 µM | - | - | 0.005 ± 0.002 µM | [10] |

Note: Further research is required to determine the complete kinetic profiles of all enzymes in the pathway from various Salmonella enterica serovars.

Experimental Protocols

This section provides detailed methodologies for the purification and assay of key enzymes in the this compound biosynthesis pathway, based on published literature.

Expression and Purification of CDP-D-glucose 4,6-dehydratase (RfbG) from Salmonella typhi[7][8]

a. Gene Cloning and Expression: The rfbG gene is amplified by PCR from S. typhi genomic DNA and cloned into an appropriate expression vector (e.g., pET-28a). The resulting plasmid is used to transform a suitable E. coli expression strain (e.g., Rosetta(DE3)pLysS).

b. Cell Growth and Induction: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotics. This is grown overnight and then used to inoculate larger volumes of Terrific Broth (TB) medium. Cultures are grown at 310 K to an A600 of 0.7, at which point protein expression is induced with 0.5 mM IPTG. Cells are grown for an additional 2 hours before harvesting by centrifugation.

c. Protein Purification: The cell pellet is resuspended in a lysis buffer (e.g., 20 mM HEPES pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and 1 mM β-mercaptoethanol) and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing increasing concentrations of imidazole, and the protein is eluted with a high concentration of imidazole (e.g., 250 mM). The purified protein is then dialyzed against a storage buffer (e.g., 20 mM HEPES pH 8.0, 300 mM NaCl, and 1 mM DTT) and concentrated.

Activity Assay for CDP-D-glucose 4,6-dehydratase (RfbG)[7]

The activity of CDP-D-glucose 4,6-dehydratase is measured by detecting the formation of the product, CDP-4-keto-6-deoxyglucose, which has a characteristic absorbance at 320 nm in the presence of NaOH.

a. Reaction Mixture:

-

25 mM HEPES pH 8.0

-

1 mM CDP-D-glucose

-

6 µg of purified CDP-D-glucose 4,6-dehydratase

b. Procedure:

-

The 100 µl reaction mixture is incubated for 15 minutes at 310 K.

-

The reaction is stopped by the addition of 400 µl of sterile water and 500 µl of 0.2 M NaOH.

-

The absorbance of the mixture is measured at 320 nm.

-

A negative control reaction lacking CDP-D-glucose should be included.

-

The concentration of the product can be calculated using the extinction coefficient of CDP-4-keto-6-deoxyglucose at 320 nm (6500 M-1 cm-1).

Expression and Purification of CDP-paratose Synthase (RfbS) from Salmonella typhi[10]

a. Gene Cloning and Expression: The rfbS gene is amplified from S. typhi genomic DNA via PCR and cloned into a pET-24(+) expression vector. The resulting plasmid is transformed into an E. coli expression host.

b. Cell Growth and Induction: Transformed E. coli are grown in a large volume of LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8. Protein expression is then induced with IPTG, and the culture is incubated for an additional 3-4 hours.

c. Protein Purification: Cells are harvested by centrifugation, resuspended in a suitable buffer, and lysed. The crude lysate is then subjected to a series of chromatography steps, which may include anion exchange, hydrophobic interaction, and gel filtration chromatography to obtain the purified enzyme.

Expression and Purification of CDP-tyvelose 2-epimerase (RfbE) from Salmonella typhi[12][13]

a. Gene Cloning and Expression: The rfbE gene is amplified from S. typhi genomic DNA and cloned into an expression vector such as pET-28a. The construct is then transformed into an E. coli expression strain.

b. Cell Growth and Induction: Transformed cells are grown in LB medium with the appropriate antibiotic. At an OD600 of approximately 0.6, protein expression is induced with IPTG, and the culture is grown for several more hours.

c. Protein Purification: The cells are harvested, lysed, and the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA if a His-tag is used), followed by further purification steps like gel filtration chromatography to ensure high purity.

Logical Relationships in O-Antigen Diversity

The this compound biosynthesis pathway is a key determinant of the O-antigen structure in certain Salmonella serovars. The presence and activity of the enzymes in this pathway, particularly the final two enzymes, dictate the specific sugar that is incorporated into the O-antigen. This has significant implications for the serological properties of the bacterium.

Conclusion and Future Directions

The this compound biosynthesis pathway is a critical component of O-antigen synthesis in pathogenic Salmonella enterica serovars. The enzymes in this pathway are highly specific and are not found in humans, making them attractive targets for the development of novel antimicrobial agents. A thorough understanding of the structure, function, and kinetics of these enzymes is essential for structure-based drug design and the development of potent and specific inhibitors.

Further research should focus on:

-

Complete Kinetic Characterization: Determining the full set of kinetic parameters (Km, Vmax, kcat) for all four enzymes in the pathway from various clinically relevant Salmonella serovars.

-

Structural Biology: Obtaining high-resolution crystal structures of all the enzymes, particularly in complex with their substrates, products, or inhibitors, to guide drug design.

-

Inhibitor Screening and Development: Utilizing the detailed biochemical and structural information to screen for and design potent inhibitors of these enzymes.

-

In Vivo Validation: Testing the efficacy of any identified inhibitors in cellular and animal models of Salmonella infection.

By targeting the unique biosynthetic pathway of this compound, it may be possible to develop novel therapeutics that can effectively combat infections caused by multidrug-resistant Salmonella enterica.

References

- 1. Growth kinetics of Salmonella isolates in a laboratory medium as affected by isolate and holding temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation Kinetics of Salmonella typhimurium and Staphylococcus aureus in Different Media by Dielectric Barrier Discharge Non-Thermal Plasma [mdpi.com]

- 3. GDP-4-keto-6-deoxy-D-mannose 3-dehydratase, accommodating a sugar substrate in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and properties of Salmonella typhimurium acetolactate synthase isozyme II from Escherichia coli HB101/pDU9. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 8. Structure of CDP-D-glucose 4,6-dehydratase from Salmonella typhi complexed with CDP-D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CDP-4-dehydro-6-deoxyglucose reductase - Wikipedia [en.wikipedia.org]

- 10. Mechanistic studies of the biosynthesis of paratose: purification and characterization of CDP-paratose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective amplification of abequose and paratose synthase genes (rfb) by polymerase chain reaction for identification of Salmonella major serogroups (A, B, C2, and D) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

The Pivotal Role of CDP-Tyvelose 2-Epimerase in Dideoxyhexose Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDP-tyvelose 2-epimerase (TyvE), also known as CDP-paratose 2-epimerase, is a critical enzyme in the biosynthesis of 3,6-dideoxyhexoses, a class of sugars that are key components of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, including pathogenic species of Salmonella and Yersinia.[1][2] These sugar moieties are often the immunodominant determinants and play a significant role in bacterial pathogenesis and host-pathogen interactions.[2][3] This technical guide provides an in-depth analysis of the core functions of CDP-tyvelose 2-epimerase, detailing its catalytic mechanism, substrate specificity, and the broader biosynthetic pathway in which it operates. The guide also presents key quantitative data, detailed experimental protocols, and visual representations of the biochemical processes to support research and development in carbohydrate chemistry, enzymology, and drug discovery.

The Biosynthetic Pathway of CDP-Tyvelose

The formation of CDP-d-tyvelose is a multi-step enzymatic process that begins with the precursor CDP-d-glucose. This pathway involves a series of oxidation, reduction, dehydration, and epimerization reactions catalyzed by a suite of dedicated enzymes.

The biosynthesis of CDP-d-paratose, the substrate for TyvE, starts from CDP-d-glucose and involves three main enzymatic steps:

-

CDP-d-glucose 4,6-dehydratase (Eod) : This NAD+-dependent enzyme catalyzes the conversion of CDP-d-glucose to CDP-4-keto-6-deoxy-d-glucose.[4][5]

-

CDP-4-keto-6-deoxy-d-glucose-3-dehydrogenase system (E1/E3) : This system is responsible for the deoxygenation at the C-3 position, yielding CDP-3,6-dideoxy-d-glycero-d-glycero-4-hexulose.[1][2]

-

CDP-paratose synthase (PS or RfbS) : This enzyme, with a preference for NADPH, catalyzes the stereospecific reduction of the 4-keto group to produce CDP-d-paratose.[1][6]

Finally, CDP-tyvelose 2-epimerase (TyvE or RfbE) acts on CDP-d-paratose, catalyzing the inversion of the stereochemistry at the C-2 position to produce CDP-d-tyvelose.[7][8][9]

References

- 1. Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: the CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of the biosynthesis of 3,6-dideoxyhexoses: molecular cloning and characterization of the asc (ascarylose) region from Yersinia pseudotuberculosis serogroup VA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure of CDP-D-glucose 4,6-dehydratase from Salmonella typhi complexed with CDP-D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis. Purification and stereochemical analysis of CDP-D-glucose oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. High resolution x-ray structure of tyvelose epimerase from Salmonella typhi - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Tyvelose in Trichinella spiralis Glycoproteins: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the structure, function, and immunological significance of the unique carbohydrate epitope, tyvelose, in the context of Trichinella spiralis infection, providing key data and methodologies for future research and therapeutic design.

Executive Summary

Trichinella spiralis, the causative agent of trichinellosis, utilizes a sophisticated molecular arsenal (B13267) to successfully infect its host. Central to this is the unique 3,6-dideoxy-D-arabino-hexose sugar, this compound, which serves as an immunodominant epitope on the parasite's excretory-secretory (E/S) and surface glycoproteins. This guide elucidates the multifaceted functions of this compound, from its critical role in mediating larval invasion of host tissues to its potent ability to elicit a protective immune response. We present a comprehensive overview of the current understanding of this compound-bearing glycoproteins, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers and professionals in the development of novel anti-parasitic drugs and vaccines.

The Immunobiology of this compound: An Immunodominant Epitope

This compound is the defining feature of the major larval glycoprotein (B1211001) antigens of T. spiralis, known as TSL-1 antigens. These antigens trigger a robust and protective antibody response in the host, which is pivotal in controlling the infection, particularly during the intestinal phase.[1][2]

The Molecular Architecture of this compound-Containing Glycans

The N-glycans present on TSL-1 antigens are complex, multi-antennary structures. The terminal, and therefore most exposed, portion of these antennae is a tetrasaccharide that constitutes the primary epitope for host antibodies. The structure is characterized by a terminal, beta-linked this compound residue.

The Functional Significance of this compound in the Host-Parasite Interplay

Glycoproteins decorated with this compound are indispensable for the parasite's lifecycle, playing a direct role in the invasion and establishment of a parasitic niche within the host.

Orchestrating Larval Invasion of the Intestinal Mucosa

The initial and critical step of infection is the penetration of the intestinal epithelium by the L1 larval stage. This process is mediated by this compound-containing glycoproteins located on the larval surface and within its excretory-secretory products.[2]

Antibody-Mediated Neutralization of Invasion

The host immune response, specifically the production of this compound-specific antibodies, can effectively thwart larval invasion. This protective mechanism is multifaceted and includes several distinct modes of action[3][4]:

-

Exclusion from Host Cells: Anti-tyvelose antibodies can physically block larval invasion by forming immune complexes around the parasite's oral opening, a phenomenon described as a "cephalic cap".[3] Notably, monovalent Fab fragments of these antibodies also inhibit invasion, suggesting that simple binding to the this compound epitope, without the need for cross-linking, is sufficient to disrupt the parasite's invasive machinery.[3]

-

Encumbrance within the Epithelial Layer: Larvae that succeed in invading the intestinal lining in the presence of anti-tyvelose antibodies may become "encumbered." This restricts their migration within the epithelial monolayer, leading to significant damage to host cells and a failure of the parasite to establish a viable niche.[3][4]

-

Inhibition of Parasite Development: The presence of this compound-specific antibodies has been demonstrated to interfere with the molting process of L1 larvae, arresting their development into subsequent stages within the host cell.[3]

Quantitative Insights into this compound Function

The following tables provide a summary of key quantitative data from studies investigating the role of this compound and its associated glycoproteins.

Antibody-Mediated Inhibition of Larval Invasion and Development

Table 1: Quantitative Analysis of Antibody-Mediated Inhibition of T. spiralis Larvae

| Experimental Assay | Inhibitory Agent | Concentration | Key Finding |

| In vitro Invasion (MDCK cells) | Intact anti-tyvelose mAb 18H | 0.1 nM | Effective prevention of larval invasion.[3] |

| In vitro Invasion (MDCK cells) | Fab fragments of mAb 18H | 1.66 nM | Demonstrated that antibody cross-linking is not essential for invasion inhibition.[3] |

| In vitro Molting (Caco-2 cells) | Anti-tyvelose mAbs (18H, 9E, 9D) | 0.125 mg/ml | Significant arrest of larval development compared to control antibodies.[3] |

| In vitro Invasion (IECs) | Anti-rTsCTL serum (1:50) | - | 41.99% reduction in larval invasion.[5] |

| In vitro Invasion (IECs) | Anti-rTsCTL serum (1:100) | - | 35.15% reduction in larval invasion.[5] |

| In vitro Invasion (IECs) | Anti-rTsCTL serum (1:200) | - | 26.08% reduction in larval invasion.[5] |

Efficacy of this compound-Based Immunization

While naturally occurring antibodies against this compound are protective, studies have shown that immunization with a this compound-carrier protein conjugate does not confer protective immunity, highlighting the importance of the glycoprotein context for an effective immune response.

Table 2: Adult Worm Burden in Mice Following Immunization with this compound-BSA

| Immunization Cohort | Challenge Dose | Mean Adult Worm Recovery (± SD) |

| This compound-BSA | 200 L1 larvae | 85.3 (± 15.6)[1] |

| Control (BSA only) | 200 L1 larvae | 89.8 (± 12.4)[1] |

Proteomic Landscape of this compound-Bearing Glycoproteins

Proteomic analyses have successfully identified several key glycoproteins from the surface and excretory-secretory products of T. spiralis muscle larvae that are adorned with this compound.

Table 3: Prominent this compound-Bearing Glycoproteins Identified in T. spiralis

| Identified Protein | Approximate Molecular Weight (kDa) | Approximate Isoelectric Point (pI) | Identification Method |

| Deoxyribonuclease II family protein | 45-55 | 4.5-5.5 | 2-DE, MALDI-TOF MS[6] |

| Serine protease | 36-45 | 5.0-6.0 | 2-DE, MALDI-TOF MS[6] |

| P49 antigen (partial) | 49 | ~4.8 | 2-DE, MALDI-TOF MS[6] |

| Conserved hypothetical protein | 20-30 | 5.0-6.5 | 2-DE, MALDI-TOF MS[6] |

Key Experimental Methodologies

In Vitro Larval Invasion Assay

This protocol is a composite of established methods for evaluating the invasion of intestinal epithelial cell (IEC) monolayers by T. spiralis larvae.

-

Cell Culture: Grow a suitable IEC line (e.g., Caco-2, MDCK) to full confluence in 24-well tissue culture plates.

-

Larva Preparation: Isolate muscle larvae from infected rodent tissue via pepsin-HCl digestion. Activate the larvae to the intestinal infective stage (IIL) through a 2-hour incubation in 5% porcine bile at 37°C.

-

Invasion Protocol: a. Gently wash the confluent cell monolayers with serum-free culture medium. b. Prepare a semi-solid medium to overlay the cells, which aids in visualizing larval movement. c. Introduce approximately 100 IILs into each well. d. For inhibition experiments, pre-incubate the larvae with various concentrations of experimental antibodies, Fab fragments, or control sera for 1-2 hours prior to their addition to the cell monolayer. e. Incubate the plates for 2-4 hours at 37°C in a humidified 5% CO2 incubator.

-

Data Acquisition: a. Visualize the wells using an inverted microscope. Invading larvae will be observed migrating within the cell monolayer, whereas non-invading larvae remain on the cell surface. b. Systematically count the number of invaded and non-invaded larvae in each well. c. Express the results as the percentage of invasion for each experimental condition. The percentage of inhibition can be determined relative to the control group.

Immunofluorescence Staining of Larval Surface Glycoproteins

This protocol details the steps for the fluorescent visualization of this compound-bearing glycoproteins on the surface of T. spiralis larvae.

-

Larva Preparation: Isolate and wash T. spiralis muscle larvae as previously described.

-

Blocking: To minimize non-specific antibody binding, incubate the whole larvae in a blocking solution (e.g., PBS containing 1% BSA) for 1 hour at ambient temperature.

-

Primary Antibody Incubation: Incubate the larvae in a solution of the primary antibody (e.g., anti-tyvelose monoclonal antibody or immune serum) diluted in blocking buffer for 1-2 hours at ambient temperature.

-

Washing: Remove unbound primary antibody by washing the larvae three times with PBS.

-

Secondary Antibody Incubation: In a light-protected environment, incubate the larvae with a fluorescently-conjugated secondary antibody (e.g., FITC-labeled goat anti-mouse IgG) diluted in blocking buffer for 1 hour at ambient temperature.

-

Washing: Repeat the washing step to remove unbound secondary antibody.

-

Microscopy: Mount the stained larvae on a microscope slide and visualize using a fluorescence microscope equipped with the appropriate filters.

Proteomic Analysis via 2D Gel Electrophoresis and Mass Spectrometry

This protocol provides a general workflow for the proteomic characterization of T. spiralis excretory-secretory (E/S) proteins.

-

Protein Sample Preparation: Collect E/S proteins from the supernatant of in vitro-cultured T. spiralis muscle larvae. Quantify the total protein concentration using a standard method such as the Bradford assay.

-

First Dimension Separation (Isoelectric Focusing): a. Rehydrate an immobilized pH gradient (IPG) strip (e.g., pH 4-7) with the protein sample solubilized in a suitable rehydration buffer. b. Carry out isoelectric focusing using a programmed voltage ramp according to the electrophoresis system manufacturer's guidelines.

-

Second Dimension Separation (SDS-PAGE): a. Equilibrate the focused IPG strip in an SDS-containing equilibration buffer. b. Transfer the equilibrated strip onto a polyacrylamide gel (e.g., 12%) and perform electrophoresis to separate the proteins based on their molecular weight.

-

Protein Visualization: Stain the gel using a sensitive protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) to visualize the separated protein spots.

-

Image and Data Analysis: Digitize the gel image and utilize 2D analysis software to detect, match, and quantify the protein spots.

-

Protein Identification by Mass Spectrometry: a. Precisely excise the protein spots of interest from the gel. b. Perform in-gel tryptic digestion to generate peptides. c. Analyze the peptide mixture using MALDI-TOF/TOF mass spectrometry. d. Submit the resulting peptide mass fingerprint data to a database search engine to identify the corresponding proteins.

Visual Representations of Key Processes

Conceptual Pathways and Experimental Schematics

Caption: Antibody-mediated inhibition of T. spiralis invasion.

Caption: Workflow for proteomic analysis of T. spiralis E/S proteins.

Caption: Experimental workflow for the in vitro larval invasion assay.

References

- 1. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secretory Products of Trichinella spiralis Muscle Larvae and Immunomodulation: Implication for Autoimmune Diseases, Allergies, and Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibodies to this compound Exhibit Multiple Modes of Interference with the Epithelial Niche of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibodies to this compound exhibit multiple modes of interference with the epithelial niche of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel C-type lectin from Trichinella spiralis mediates larval invasion of host intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteomic analysis of surface proteins of Trichinella spiralis muscle larvae by two-dimensional gel electrophoresis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Tyvelose as a Terminal Sugar in Lipopolysaccharides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent immunostimulant and a key determinant of bacterial virulence. The outermost region of LPS, the O-antigen, is a highly variable polysaccharide chain that contributes to serological specificity and interaction with the host immune system. In several pathogenic bacteria, particularly in clinically significant serovars of Salmonella, the O-antigen is capped with the terminal sugar 3,6-dideoxy-D-arabino-hexose, commonly known as tyvelose. This dideoxyhexose is an immunodominant epitope, playing a crucial role in host-pathogen interactions, immune evasion, and the virulence of the bacterium. Understanding the biosynthesis of this compound, its presentation on the bacterial surface, and its immunological significance is paramount for the development of novel diagnostics, therapeutics, and vaccines against these pathogens. This technical guide provides a comprehensive overview of this compound as a terminal sugar in LPS, detailing its biosynthesis, methods for its characterization, and its role in bacterial pathogenesis.

Introduction to this compound in Lipopolysaccharides

This compound is a 3,6-dideoxyhexose (B1251815) that serves as a terminal sugar on the O-antigen of various Gram-negative bacteria. Its presence is particularly notable in important human pathogens such as Salmonella enterica serovars Typhi and Enteritidis, where it is a key determinant of the O9 antigen specificity.[1] The unique chemical structure of this compound, lacking hydroxyl groups at the C-3 and C-6 positions, makes it a prominent antigenic determinant, readily recognized by the host's immune system. This recognition can trigger a potent antibody response, which has implications for both pathogenesis and vaccine development.[2] Furthermore, modifications to the O-antigen, including the presence of this compound and other decorations like glucosylation and O-acetylation, can influence the bacterium's ability to resist complement-mediated killing and survive within the host.[2][3]

The CDP-Tyvelose Biosynthesis Pathway

The biosynthesis of this compound proceeds through a multi-step enzymatic pathway, starting from the precursor CDP-D-glucose. The genes responsible for this pathway are typically located in the rfb gene cluster, which encodes the enzymes for O-antigen synthesis. The pathway involves a series of oxidation, reduction, and epimerization reactions to yield the final activated sugar nucleotide, CDP-tyvelose. This activated form is then available for transfer to the growing O-antigen chain by a specific glycosyltransferase.

Caption: The enzymatic pathway for the biosynthesis of CDP-tyvelose from CDP-D-glucose.

Kinetic Parameters of this compound Biosynthesis Enzymes

The efficiency of each enzymatic step in the this compound biosynthesis pathway is crucial for the overall production of this compound-containing LPS. The kinetic parameters for some of these enzymes have been characterized and are summarized in the table below.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| CDP-paratose synthase (rfbS) | Salmonella typhi | CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose | - | - | [4] |

| NADPH | 26 ± 8 | - | [4] | ||

| CDP-tyvelose 2-epimerase (rfbE) | Thermodesulfatator atlanticus | CDP-D-glucose | 320 ± 20 | 0.015 | |

| CDP-D-mannose | 310 ± 10 | 0.023 |

Role of this compound in Bacterial Virulence and Immunogenicity

The presence of this compound as a terminal sugar on the O-antigen has significant implications for the virulence of pathogenic bacteria. Deletion of the genes responsible for this compound biosynthesis, such as rfbE or rfbS, often leads to attenuation of virulence. This is demonstrated by an increased 50% lethal dose (LD₅₀) and reduced bacterial colonization in host tissues in animal models of infection.

Quantitative Data on Virulence

| Strain | Organism | Animal Model | Route of Infection | LD₅₀ (CFU) | Reference |

| Wild-type | Salmonella Enteritidis | Chickens | Intramuscular | 1.8 x 10⁸ | [5] |

| ΔrfbG mutant | Salmonella Enteritidis | Chickens | Intramuscular | 1.0 x 10¹⁰ | [5] |

| Wild-type | Salmonella Enteritidis | Mice | Intraperitoneal | ~10⁴ - 10⁵ | [6] |

| Δpal mutant | Salmonella Enteritidis | Mice | Intraperitoneal | >10⁸ | [6] |